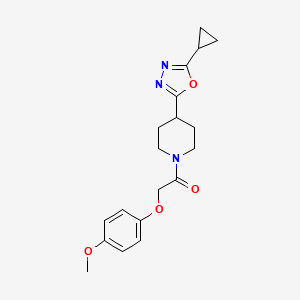

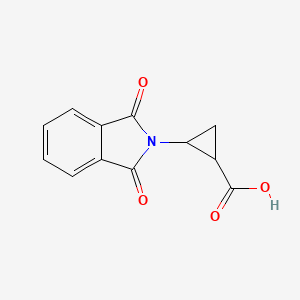

2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is an organic compound with a molecular weight of 231.21 . It is a powder form substance .

Synthesis Analysis

The synthesis of cyclopropane derivatives like “this compound” often involves reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of reagents like alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The Suzuki-Miyaura coupling reaction is also used in the synthesis of cyclopropane derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-10-6-3-1-2-4-7 (6)11 (15)13 (10)9-5-8 (9)12 (16)17/h1-4,8-9H,5H2, (H,16,17) .Physical And Chemical Properties Analysis

“this compound” is a powder form substance . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Cyclopropane Chemistry

Cyclopropane derivatives are integral in natural and biologically active products, with their high ring strain facilitating unique reactions. The synthesis of cyclopropanes has seen considerable study, highlighting methods like [2+1]-type cycloaddition reactions. This chemistry is significant for modifying biologically active compounds, offering pathways for developing new drugs or materials (A. Kamimura, 2014).

Activation and Functionalization of Cyclopropane Derivatives

The oxidation of cyclopropane derivatives into cyclopropylketones has been developed as a reliable approach, demonstrating the potential for cyclopropane activation towards carbonyl-containing cyclopropanes. This method avoids unnecessary synthetic stages and adheres to atom economy principles, which could be relevant for derivatives like 2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid in synthesizing complex molecules (K. N. Sedenkova et al., 2018).

Carboxylic Acids in Biological Systems

Carboxylic acids, including those with structures related to the chemical of interest, play crucial roles in biological systems. They serve as precursors for the synthesis of various industrially significant chemicals via both chemical and biotechnological routes. Understanding the biotechnological production and downstream processing of carboxylic acids can inform the development of sustainable production methods for complex carboxylic acid derivatives (Chao Gao et al., 2011).

Safety and Hazards

The safety information available indicates that “2-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid” is a substance that requires careful handling. It has a GHS07 pictogram, and the signal word is "Warning" . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-6-3-1-2-4-7(6)11(15)13(10)9-5-8(9)12(16)17/h1-4,8-9H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSYOKZSNSKCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)